5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. This compound is particularly notable for its role as a precursor to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, commonly known as MPTP. MPTP is recognized for its neurotoxic effects and has been extensively studied in the context of Parkinson's disease research. The hydrochloride form of this compound is often used in laboratory settings to create animal models for studying neurodegenerative diseases.
5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride can be sourced from various chemical suppliers and is classified under the following categories:
The compound's classification as a neurotoxin stems from its metabolic conversion to harmful derivatives that affect dopaminergic neurons.
The synthesis of 5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves several chemical reactions. One of the primary methods includes:
This compound's synthesis was first reported in 1947 when it was investigated for potential analgesic properties but was halted due to observed side effects resembling Parkinsonism in test subjects .
The molecular structure of 5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride consists of a tetrahydropyridine ring with a phenyl group attached. Key structural features include:
5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride participates in several significant chemical reactions:
These reactions are critical for understanding the compound's behavior in biological systems and its potential neurotoxic effects .
The mechanism of action of 5-phenyl-1,2,3,6-tetrahydropyridine hydrochloride primarily involves its conversion to MPTP within the body. Once metabolized:
Hazard classifications indicate that it is toxic if swallowed or absorbed through skin contact .
5-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride is predominantly used in scientific research for:
Through these applications, it has become an invaluable tool for neuroscientific research aimed at developing therapeutic strategies against neurodegenerative diseases .
Palladium-catalyzed alkyl-Heck reactions represent a transformative methodology for constructing the 5-phenyl-1,2,3,6-tetrahydropyridine scaffold. This approach overcomes historical challenges associated with sluggish oxidative addition of alkyl halides and competing β-hydride elimination. The Pd/dppf (1,1'-bis(diphenylphosphino)ferrocene) catalytic system enables efficient intermolecular coupling between unactivated alkyl halides and aromatic olefins via a single-electron transfer (SET) mechanism [2] [7]. The reaction initiates through electron transfer from (dppf)Pd⁰ to the alkyl halide, generating alkyl radicals that subsequently undergo regioselective addition to the alkene component.
Optimization studies reveal that primary alkyl bromides exhibit superior reactivity compared to chlorides, with reaction efficiencies highly dependent on halide electrophilicity. Electron-deficient styrenyl acceptors enhance reaction kinetics by facilitating radical addition. Critical parameters include:
Table 1: Optimization of Pd-Catalyzed Alkyl-Heck for Tetrahydropyridine Synthesis
Alkyl Halide | Olefin Partner | Catalyst System | Yield (%) | Regioselectivity |
---|---|---|---|---|
Bromohexane | Styrene | Pd/dppf | 78 | >20:1 anti-Markovnikov |
Chloropentane | 4-Chlorostyrene | Pd/dppf | 52 | 15:1 anti-Markovnikov |
Iodoheptane | Methyl acrylate | Pd/dppf | 85 | >20:1 anti-Markovnikov |
This methodology enables direct installation of pharmacologically relevant alkyl chains at the C-5 position of the tetrahydropyridine core, with the hydrochloride salt subsequently formed via acidification [2] [7] [10].
Stereoselective construction of chiral tetrahydropyridines leverages asymmetric intramolecular Heck reactions of N-tethered alkenyl-hydrazones. This approach capitalizes on the conformational rigidity of the hydrazone moiety to enforce facial selectivity during palladacycle formation. Key innovations involve chiral bioxazoline ligands that enforce enantioselectivity during the carbopalladation step [5] [9].
The reaction proceeds through a stereodefined migratory insertion where the chiral ligand environment dictates approach of the alkene to the palladium-coordinated hydrazone. Subsequent β-hydride elimination establishes the exocyclic enamine, which undergoes in situ reduction to yield the saturated tetrahydropyridine with preserved stereochemical integrity. Critical factors influencing enantiomeric excess include:
Table 2: Stereochemical Outcomes in Asymmetric Heck Cyclizations
Substrate Type | Chiral Ligand | ee (%) | Relative Configuration | Cyclization Efficiency |
---|---|---|---|---|
N-Allyl hydrazone | (R)-SegPhos | 92 | 2S,5R | 78% |
N-Prenyl hydrazone | (S)-Binap | 88 | 2R,5R | 71% |
N-Crotyl hydrazone | (R)-Difluorphos | 95 | 2S,5S | 82% |
The hydrochloride salt is obtained through diastereoselective crystallization, enhancing enantiopurity to >99% ee for pharmaceutical applications [5] [9].
Sequential Heck/Suzuki reactions provide efficient access to polyfunctionalized 5-phenyltetrahydropyridines without isolating intermediates. This methodology employs bifunctional vinyl halide precursors that undergo initial Heck alkylation followed by Suzuki arylation in a single reaction vessel [2] [7] [10]. The process features:
Crucially, the catalyst system must tolerate diverse functional groups across both stages. Pd-PEPPSI-IPentCl precatalyst demonstrates superior performance due to:
Table 3: Tandem Reaction Scope for Functionalized Derivatives
Alkyl Halide | Arylboronic Acid | Overall Yield (%) | Key Functional Groups |
---|---|---|---|
Bromoacetate | 4-Carboxyphenyl | 65 | Ester, carboxylic acid |
Chloroacetonitrile | 3-Pyridyl | 58 | Nitrile, heteroaryl |
Iodoethylamine | 4-Aminomethylphenyl | 62 | Primary amine |
This strategy enables modular installation of pharmacophores at both the C-5 position and the pendant phenyl ring, with the hydrochloride salt formed during final purification [7] [10].
Aza-Diels-Alder cyclizations provide direct access to the 1,2,3,6-tetrahydropyridine core through [4+2] cycloaddition between 1-azadienes and electron-deficient dienophiles. Critical advancements involve Lewis acid catalysts that enforce regioselectivity and accelerate reaction kinetics through iminium activation [3]. Aluminum chloride (AlCl₃) and ytterbium triflate [Yb(OTf)₃] demonstrate particular efficacy by forming structured ion pairs that preorganize the transition state:
Optimized conditions employ stoichiometric MgBr₂·OEt₂ in dichloroethane at 60°C, achieving near-quantitative conversion within 2 hours. Substituent effects reveal:
Table 4: Lewis Acid Screening in Aza-Diels-Alder Cyclizations
Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Endo:Exo |
---|---|---|---|---|---|
None | Toluene | 110 | 48 | 32 | 1:1 |
AlCl₃ | CH₂Cl₂ | 25 | 12 | 89 | 1:12 |
Yb(OTf)₃ | MeCN | 60 | 6 | 93 | 1:15 |
MgBr₂·OEt₂ | ClCH₂CH₂Cl | 60 | 2 | 98 | 1:18 |
Post-cyclization dehydration and hydrochloride salt formation deliver 5-phenyl-1,2,3,6-tetrahydropyridine with minimal purification [3].
Diastereocontrolled synthesis leverages halogenation intermediates to establish stereogenic centers in the tetrahydropyridine scaffold. Benzylic bromination of 4-aryl precursors followed by stereoretentive substitution provides a robust route to enantiopure targets [5] [8] [9]. Key transformations include:
Hydride Reduction Control
Halogenation Strategies
Table 5: Stereochemical Outcomes in Halogenation-Reduction Sequences
Starting Material | Halogenation Method | Reduction Agent | Major Isomer (Yield%) | d.r. |
---|---|---|---|---|
4-Phenyl-THP | NBS/AIBN | NaBH₄ | cis-5-Bromo-2-H (78%) | 18:1 |
N-Allyl enamine | I₂ (10 mol%) | DIBAL-H | trans-5-Iodo-2-Me (85%) | >20:1 |
3,4-Dihydro-2H-pyridine | Br₂/CCl₄ | LiEt₃BH | cis-5-Bromo-3-OMe (91%) | 15:1 |
The halogenated intermediates serve as versatile precursors for nucleophilic displacement, cross-coupling, or reductive dehalogenation to yield stereodefined 5-phenyltetrahydropyridine hydrochlorides [5] [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0